
2-(2-Ethoxyethoxy)ethyl 8-(3-octylthiiran-2-yl)octanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Ethoxyethoxy)ethyl 8-(3-octylthiiran-2-yl)octanoate is a chemical compound with the molecular formula C24H46O4S. It is known for its unique structure, which includes an ethoxyethoxy group and an octylthiiran group. This compound is used in various scientific research applications due to its distinctive chemical properties .
Méthodes De Préparation
The synthesis of 2-(2-Ethoxyethoxy)ethyl 8-(3-octylthiiran-2-yl)octanoate involves several steps. The primary synthetic route includes the reaction of ethylene glycol monoethyl ether with octylthiirane in the presence of a suitable catalyst. The reaction conditions typically involve moderate temperatures and controlled environments to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and continuous flow processes to achieve higher yields and purity .
Analyse Des Réactions Chimiques
2-(2-Ethoxyethoxy)ethyl 8-(3-octylthiiran-2-yl)octanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation include sulfoxides and sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, leading to the formation of alcohols and thiols.
Applications De Recherche Scientifique
2-(2-Ethoxyethoxy)ethyl 8-(3-octylthiiran-2-yl)octanoate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Mécanisme D'action
The mechanism of action of 2-(2-Ethoxyethoxy)ethyl 8-(3-octylthiiran-2-yl)octanoate involves its interaction with specific molecular targets. The ethoxyethoxy group and the octylthiiran group play crucial roles in its activity. The compound can interact with enzymes and proteins, leading to changes in their function and activity. The pathways involved may include inhibition of specific enzymes or disruption of cellular processes .
Comparaison Avec Des Composés Similaires
2-(2-Ethoxyethoxy)ethyl 8-(3-octylthiiran-2-yl)octanoate can be compared with other similar compounds, such as:
2-(2-Ethoxyethoxy)ethyl 8-(3-hexylthiiran-2-yl)octanoate: This compound has a similar structure but with a hexyl group instead of an octyl group. The difference in the alkyl chain length can affect its chemical properties and applications.
2-(2-Ethoxyethoxy)ethyl 8-(3-decylthiiran-2-yl)octanoate: This compound has a decyl group, which may result in different physical and chemical properties compared to the octyl derivative.
Propriétés
Numéro CAS |
54479-60-6 |
|---|---|
Formule moléculaire |
C24H46O4S |
Poids moléculaire |
430.7 g/mol |
Nom IUPAC |
2-(2-ethoxyethoxy)ethyl 8-(3-octylthiiran-2-yl)octanoate |
InChI |
InChI=1S/C24H46O4S/c1-3-5-6-7-9-12-15-22-23(29-22)16-13-10-8-11-14-17-24(25)28-21-20-27-19-18-26-4-2/h22-23H,3-21H2,1-2H3 |
Clé InChI |
MMBZAEHFMQEQSE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC1C(S1)CCCCCCCC(=O)OCCOCCOCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


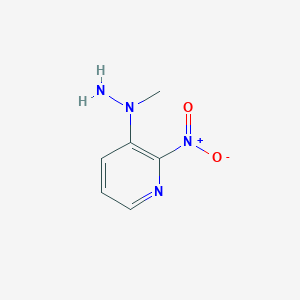
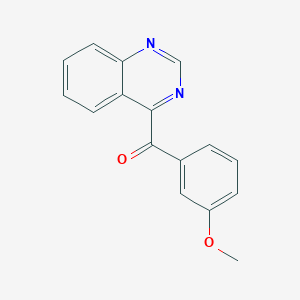
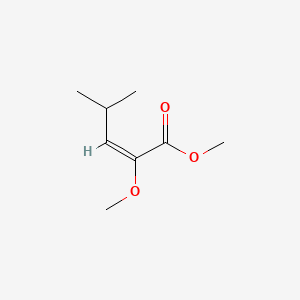
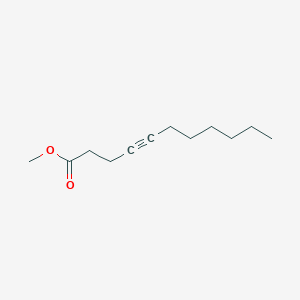
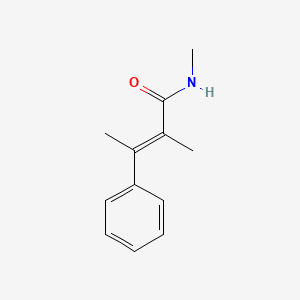
![N-(3-Methylbut-2-EN-1-YL)-7H-pyrrolo[2,3-D]pyrimidin-4-amine](/img/structure/B14630178.png)
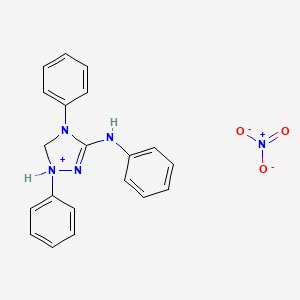
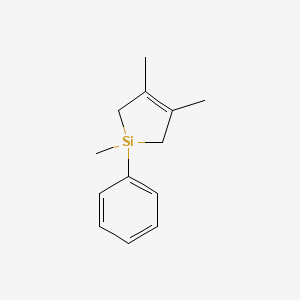
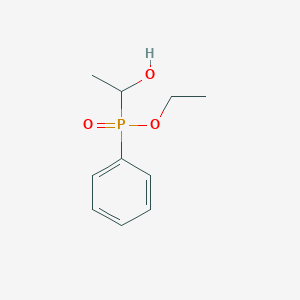
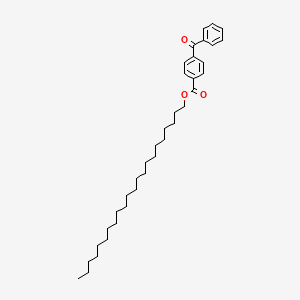
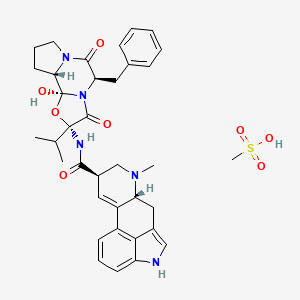
![6-Bromo-3-(hydroxymethyl)-5-methyl[1,3]oxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B14630217.png)

![2-[(2-Chlorophenyl)methylidene]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B14630228.png)
